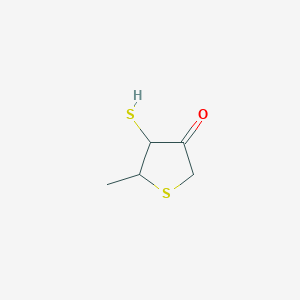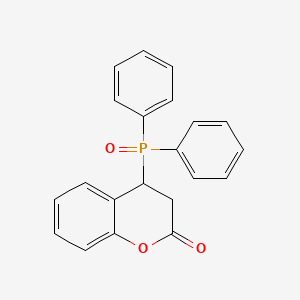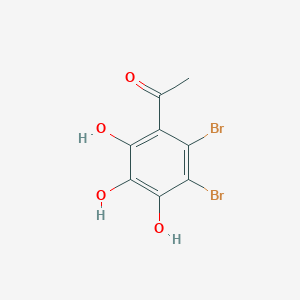
1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6Br2O4 This compound is characterized by the presence of two bromine atoms, three hydroxyl groups, and a ketone functional group attached to a benzene ring
Preparation Methods
The synthesis of 1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one typically involves the bromination of 1-(4,5,6-trihydroxyphenyl)ethan-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Chemical Reactions Analysis
1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and stability
Mechanism of Action
The mechanism of action of 1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
1-(2,3-Dibromo-4,5,6-trihydroxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2,4,6-Trihydroxyphenyl)ethan-1-one: This compound lacks the bromine atoms and has different reactivity and biological properties.
1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one: This compound has bromine atoms at different positions and only one hydroxyl group, leading to distinct chemical behavior.
2,4,6-Trihydroxyacetophenone: A precursor to various flavonoids and has different applications in chemistry and biology
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
65883-24-1 |
|---|---|
Molecular Formula |
C8H6Br2O4 |
Molecular Weight |
325.94 g/mol |
IUPAC Name |
1-(2,3-dibromo-4,5,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Br2O4/c1-2(11)3-4(9)5(10)7(13)8(14)6(3)12/h12-14H,1H3 |
InChI Key |
FTQBBIUOTBMTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1Br)Br)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
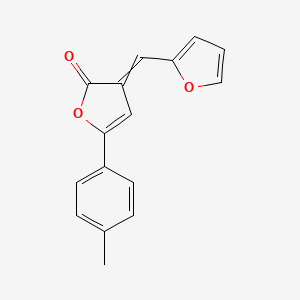
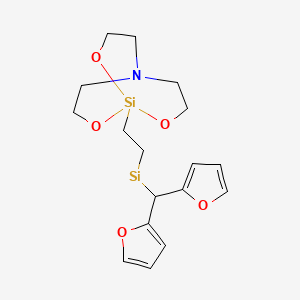

![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)
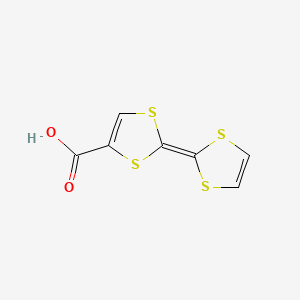
![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)

